molecular formula C6H10N2OS B13045657 (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Cat. No.: B13045657
M. Wt: 158.22 g/mol
InChI Key: MLEQXZUBJLXZKM-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a chiral compound containing an amino group, a thiazole ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic routes may include:

    Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amino Group Introduction: The amino group can be introduced via reductive amination or nucleophilic substitution.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL: can be compared with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based antibiotics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which may confer unique biological activities and chemical reactivity.

Biological Activity

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, also known as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H12N2OSC_7H_{12}N_2OS, and it features an amino group, a thiazole ring, and a propanol backbone. The thiazole moiety contributes significantly to its reactivity and biological properties. Its structural characteristics allow for various interactions with biological targets, making it a valuable compound in pharmaceutical research.

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

  • Condensation Reactions : Combining thiazole derivatives with amino alcohols.
  • Microwave-Assisted Synthesis : Enhances efficiency and yield.
  • Continuous Flow Chemistry : Industrial-scale production techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Aspergillus fumigatus10 µg/mL
Trichophyton mentagrophytes8 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its ability to modulate enzymatic activities. It interacts with specific enzymes involved in cellular pathways, potentially acting as an inhibitor or modulator. For example, it has shown promise in inhibiting enzymes related to pre-mRNA splicing and other critical biochemical processes.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins due to the presence of hydroxyl and amino groups. The thiazole ring enhances binding affinity by interacting with hydrophobic pockets within proteins.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of thiazole derivatives including this compound, researchers found that it significantly reduced bacterial growth in vitro. The results indicated that compounds with amino substitutions exhibited enhanced activity compared to non-substituted analogs .

Case Study 2: Enzyme Interaction Studies

A series of interaction studies revealed that this compound binds effectively to specific enzyme targets, leading to inhibition of their activities. This was particularly evident in studies focusing on enzymes involved in metabolic pathways critical for pathogen survival .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m0/s1

InChI Key

MLEQXZUBJLXZKM-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](CCO)N

Canonical SMILES

C1=CSC(=N1)C(CCO)N

Origin of Product

United States

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